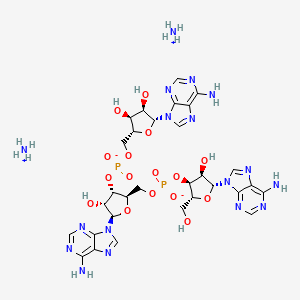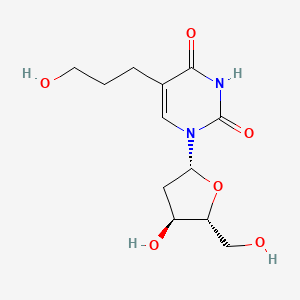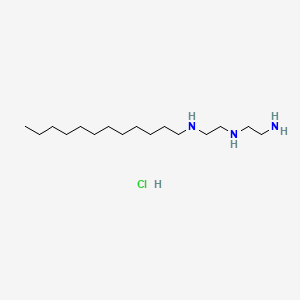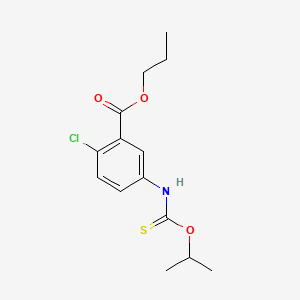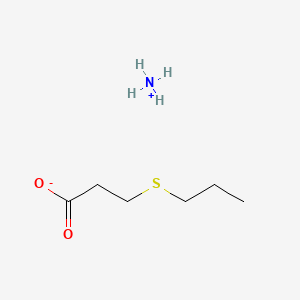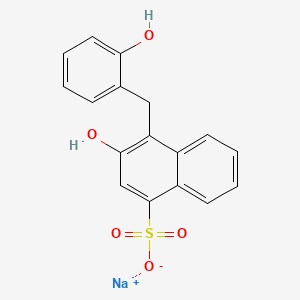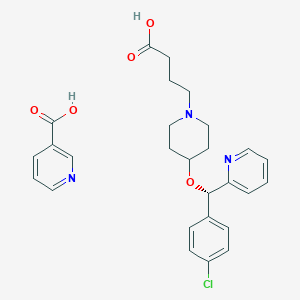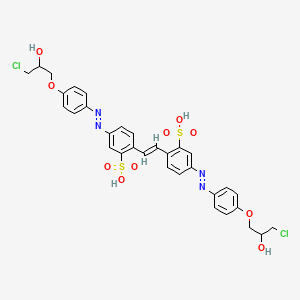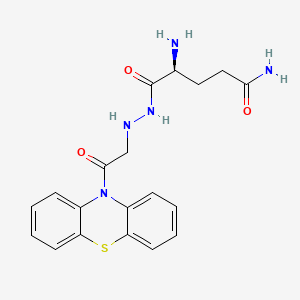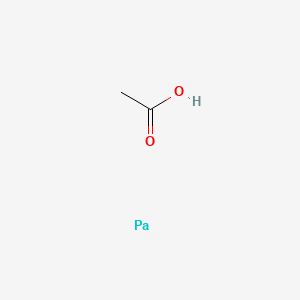
Thorium(4+) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thorium(4+) acetate can be synthesized through the reaction of thorium(IV) nitrate with sodium acetate in an aqueous solution. The reaction typically proceeds as follows:
Th(NO3)4+4NaC2H3O2→Th(C2H3O2)4+4NaNO3
The reaction is carried out under controlled conditions to ensure the complete formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting thorium(IV) oxide with acetic acid. The reaction is conducted at elevated temperatures to facilitate the dissolution of thorium oxide and the formation of the acetate complex.
Chemical Reactions Analysis
Types of Reactions
Thorium(4+) acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thorium dioxide (ThO2).
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: The acetate ligands in this compound can be substituted by other ligands, such as chloride or nitrate.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents like hydrogen gas can be employed under high-pressure conditions.
Substitution: Ligand exchange reactions can be carried out using appropriate salts or acids.
Major Products Formed
Oxidation: Thorium dioxide (ThO2)
Reduction: Reduced thorium species
Substitution: Thorium chloride (ThCl4), thorium nitrate (Th(NO3)4)
Scientific Research Applications
Thorium(4+) acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other thorium compounds and materials.
Biology: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of thorium-based catalysts and materials for nuclear reactors.
Mechanism of Action
The mechanism of action of thorium(4+) acetate involves its ability to form stable complexes with various ligands. This property is exploited in its applications in catalysis and material science. In biological systems, this compound can interact with cellular components, leading to its potential use in medical applications.
Comparison with Similar Compounds
Similar Compounds
- Thorium(IV) chloride (ThCl4)
- Thorium(IV) nitrate (Th(NO3)4)
- Thorium(IV) fluoride (ThF4)
Comparison
Thorium(4+) acetate is unique due to its acetate ligands, which provide distinct chemical properties compared to other thorium compounds. For example, thorium(IV) chloride and thorium(IV) nitrate have different solubility and reactivity profiles, making this compound suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
13075-28-0 |
|---|---|
Molecular Formula |
C2H4O2Pa |
Molecular Weight |
291.09 g/mol |
IUPAC Name |
acetic acid;protactinium |
InChI |
InChI=1S/C2H4O2.Pa/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
GSWNWPSNOIMCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.[Pa] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


